

(S)-TCO-PEG4-NHS Ester: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: (S)-TCO-PEG4-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-TCO-PEG4-NHS ester**, a key reagent in the field of bioconjugation. We will cover its chemical properties, and a detailed experimental protocol for its use in antibody labeling, a critical step in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Core Properties of (S)-TCO-PEG4-NHS Ester

(S)-TCO-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in "click chemistry," a method known for its high efficiency and specificity in conjugating biomolecules. This compound features two reactive groups: a trans-cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The TCO group facilitates a rapid and highly specific reaction with tetrazine-modified molecules through an inverse electron demand Diels-Alder (IEDDA) cycloaddition.^{[1][2]} This bioorthogonal reaction is prized for its ability to proceed under mild, aqueous conditions, making it ideal for working with sensitive biological samples.^[2]

The NHS ester group, on the other hand, readily reacts with primary amines, such as those found on the lysine residues of antibodies and other proteins, to form stable amide bonds.^[3] The molecule also incorporates a four-unit polyethylene glycol (PEG4) spacer, which enhances its solubility in aqueous solutions and reduces steric hindrance during conjugation.^[4]

Property	Value	Reference
Molecular Formula	C26H40N2O10	[5]
Molecular Weight	540.61	[5]
Purity	> 90%	[5]

Experimental Protocol: Antibody Conjugation with (S)-TCO-PEG4-NHS Ester

This protocol details the steps for conjugating **(S)-TCO-PEG4-NHS ester** to an antibody.

Materials:

- Antibody of interest
- **(S)-TCO-PEG4-NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting spin columns

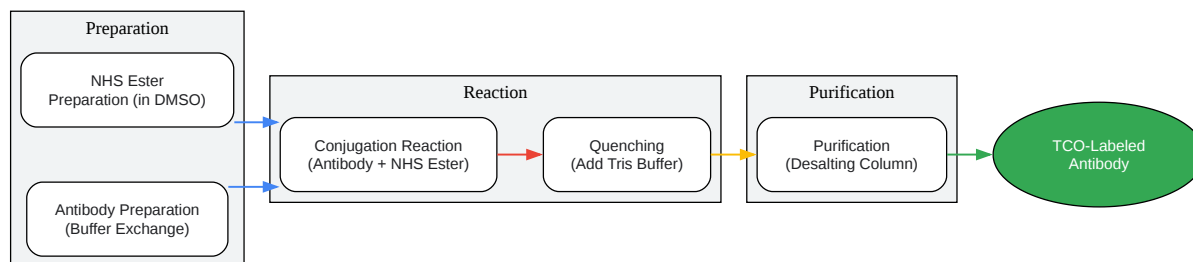
Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), a buffer exchange must be performed using a desalting spin column.
 - Adjust the antibody concentration to 2 mg/mL in the reaction buffer.[6]
- NHS Ester Preparation:

- Allow the vial of **(S)-TCO-PEG4-NHS ester** to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.[\[6\]](#)
- Conjugation Reaction:
 - Add a 20-fold molar excess of the dissolved **(S)-TCO-PEG4-NHS ester** to the antibody solution.[\[3\]](#)
 - Gently mix the reaction and incubate for 1 hour at room temperature or 2 hours on ice.[\[6\]](#)
- Quenching:
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[\[3\]](#)
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[\[6\]](#)
- Purification:
 - Remove excess, unreacted **(S)-TCO-PEG4-NHS ester** and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).[\[3\]](#)

Antibody Conjugation Workflow

The following diagram illustrates the key steps in the antibody conjugation process using **(S)-TCO-PEG4-NHS ester**.



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